molecular formula C18H22N2O5S2 B2529879 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide CAS No. 941949-00-4

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide

Katalognummer: B2529879
CAS-Nummer: 941949-00-4
Molekulargewicht: 410.5
InChI-Schlüssel: XGJTWNZYAFIYGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide is a chemical compound supplied for research use only. It is strictly for laboratory applications and not approved for human or veterinary diagnostic or therapeutic uses. Compounds featuring the 1,1-dioxidoisothiazolidin-2-yl moiety are of significant interest in medicinal chemistry and biochemical research. Structurally related molecules have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) , which are key regulators of the cell cycle. By targeting CDKs, this class of compounds provides researchers with valuable tools to investigate cell proliferation, cell cycle arrest, and the induction of programmed cell death (apoptosis) in various experimental models . Research on analogous indazole-derived sulfonamides containing the 1,1-dioxidoisothiazolidin-2-yl group has demonstrated potential in inhibiting the proliferation of specific cell lines, such as uterine myoma cells, and inducing apoptosis through mechanisms like the fragmentation of PARP (poly ADP-ribose polymerase) . These findings suggest that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide may serve as a crucial probe for studying intracellular signaling pathways and developing novel therapeutic strategies in diseases characterized by uncontrolled cell growth. Researchers can utilize this compound to further explore its specific molecular targets, efficacy, and mechanism of action in preclinical studies.

Eigenschaften

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-3-14-5-8-16(9-6-14)27(23,24)19-17-13-15(7-10-18(17)25-2)20-11-4-12-26(20,21)22/h5-10,13,19H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJTWNZYAFIYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide involves several steps. The synthetic route typically starts with the preparation of the isothiazolidine-1,1-dioxide moiety, followed by its attachment to the methoxyphenyl and ethylbenzenesulfonamide groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Analyse Chemischer Reaktionen

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a cyclin-dependent kinase inhibitor, showing promise in the treatment of certain types of cancer. In medicine, it is being explored for its potential therapeutic effects, while in industry, it is used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases. By inhibiting these kinases, the compound can interfere with the cell cycle, leading to the suppression of cell proliferation. This pathway is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a major concern .

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Key Differences

The compound shares a core scaffold with several analogs, differing primarily in substituents on the benzenesulfonamide ring. Key analogs include:

Compound Name Substituent on Benzenesulfonamide Molecular Formula Molecular Weight
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluoro-4-methoxybenzenesulfonamide 3-Fluoro, 4-methoxy C₁₇H₁₉FN₂O₆S₂ 430.5
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4-dimethoxybenzenesulfonamide 2,4-Dimethoxy C₁₈H₂₂N₂O₇S₂ 442.5
Target Compound 4-Ethyl C₁₇H₂₀N₂O₅S₂ (est.) ~434.5

Key Observations :

  • Electronic Effects: The ethyl group (non-polar) in the target compound contrasts with electron-withdrawing substituents like fluorine (polar) or methoxy groups (electron-donating) in analogs. This affects electron density distribution and binding interactions with biological targets .
  • Molecular Weight : The target compound has a lower molecular weight (~434.5) compared to analogs with multiple methoxy groups (e.g., 442.5 in ), which may favor better bioavailability .

Physicochemical Properties

  • Solubility : The ethyl group in the target compound likely reduces water solubility compared to methoxy-substituted analogs but improves solubility in organic solvents .
  • Crystallinity: highlights that substituents influence crystal packing.

Biologische Aktivität

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure features several functional groups that contribute to its biological activity. The key structural elements include:

  • Isothiazolidine moiety : Implicated in various biological interactions.
  • Methoxyphenyl group : Enhances lipophilicity and potential enzyme inhibition.
  • Benzenesulfonamide group : Commonly associated with pharmacological activity.
PropertyValue
Molecular FormulaC23H22N2O4S
Molecular Weight422.5 g/mol
CAS Number897619-97-5

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes that play roles in cellular signaling pathways, particularly those involved in cancer progression and inflammatory responses.
  • Receptor Modulation : It may interact with various receptors, influencing cellular responses to external stimuli.

Preliminary studies suggest that the compound's unique combination of functional groups allows it to interact effectively with these molecular targets, leading to significant biological activity.

Anticancer Activity

Research indicates that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide may have potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated a significant reduction in cell viability in human breast cancer cells treated with this compound.

Anti-inflammatory Effects

In addition to anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines :
    • Objective: To evaluate the cytotoxic effects of the compound on breast cancer cell lines.
    • Findings: The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity.
  • Inflammation Model :
    • Objective: To assess the anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings: Significant reduction in TNF-alpha and IL-6 levels was observed upon treatment with the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide, and how can purity be ensured?

  • Methodology :

  • Stepwise synthesis : Begin with functionalization of the 2-methoxyphenyl group via nucleophilic substitution or coupling reactions to introduce the isothiazolidin-2-yl sulfone moiety. Subsequent sulfonylation with 4-ethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) is critical .
  • Key parameters : Control reaction temperature (e.g., 0–5°C for sulfonylation to minimize side reactions) and solvent choice (e.g., dichloromethane or THF for solubility).
  • Purity validation : Use HPLC (>95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm structural integrity. Mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • Spectroscopic profiling : NMR (¹H/¹³C) identifies aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and sulfone resonances (δ ~110–120 ppm in ¹³C). IR confirms sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects of the dioxidoisothiazolidine ring and sulfonamide geometry .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology :

  • In vitro assays : Prioritize enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase isoforms) due to sulfonamide’s known pharmacophore role. Use fluorescence-based or colorimetric assays (e.g., para-nitrophenyl acetate hydrolysis) .
  • Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally related analogs to establish preliminary SAR .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved?

  • Methodology :

  • Orthogonal assays : Validate enzyme inhibition results using surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic parameters .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethyl with methyl or halogens) to isolate pharmacophoric contributions .
  • Statistical design : Apply factorial experimental design to assess interactions between assay variables (e.g., pH, co-solvents) and reduce variability .

Q. What computational strategies can predict the compound’s mechanism of action and target selectivity?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase IX or NF-κB pathways. Validate with molecular dynamics simulations (e.g., GROMACS) .
  • Quantum chemical calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic/nucleophilic attack .

Q. How does the dioxidoisothiazolidine ring influence the compound’s stability under physiological conditions?

  • Methodology :

  • Degradation studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid. Monitor stability via LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) .
  • Computational modeling : Calculate bond dissociation energies (BDE) for the sulfone group to predict susceptibility to enzymatic cleavage .

Critical Research Considerations

  • Contradictory evidence : Variability in biological activity may arise from assay conditions (e.g., buffer ionic strength) or impurities in synthesized batches. Cross-validate with independent synthetic routes .
  • SAR development : Focus on modifying the ethyl group (4-ethylbenzenesulfonamide) and methoxy position to enhance target selectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.